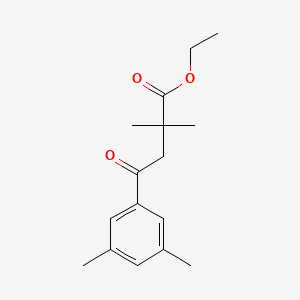

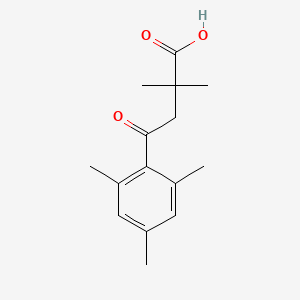

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate (EDMOB) is a synthetic compound that has been studied for its potential to be used in laboratory experiments, as well as its biochemical and physiological effects. EDMOB is a derivative of the carboxylic acid, butyric acid, and is a colorless liquid with a characteristic odor. It is a volatile compound and has a low boiling point. EDMOB has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

科研应用

Asymmetric Synthesis Applications

Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a related compound, was synthesized through an asymmetric aldol reaction, showcasing its potential in asymmetric synthesis applications. This process involved ethyl glyoxylate and isobutyraldehyde, with L-histidine as a catalyst, achieving 75% yield and 73% enantioselectivity (Wang Jin-ji, 2014).

Structural Analysis and Crystallography

The crystal structure of a triazaoxatricyclodecadiene derivative of ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, a structurally similar compound, was determined, indicating its significance in crystallography and structural analysis (G. Gelli et al., 1994).

Applications in Organic Synthesis

A novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized, demonstrating the compound's role in the creation of new organic structures, with potential applications in medicinal chemistry (S. Naveen et al., 2021).

Biochemical Synthesis

The biochemical synthesis of gamma-substituted-gamma-butyrolactones in film sherries involved ethyl 4-oxobutyrate, highlighting its use in the study of biochemical pathways (G. Fagan et al., 1981).

Medicinal Chemistry

In medicinal chemistry, ethyl 2-alkyl-4-aryl-3-oxobutyrates, related to the compound , were synthesized and tested for activity against HIV-1, showing the compound's relevance in the development of antiviral drugs (K. Danel et al., 1996).

Catalysis Research

The compound was used in the study of asymmetric transfer hydrogenation of ketones, catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, showing its application in catalysis research (Makhosazane N. Magubane et al., 2017).

Quantum Chemical Calculations

Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate's formation and properties were evaluated using quantum chemical calculations, indicating the compound's role in computational chemistry (R. N. Singh et al., 2013).

性质

IUPAC Name |

ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-6-19-15(18)16(4,5)10-14(17)13-8-11(2)7-12(3)9-13/h7-9H,6,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUAUQNKRBUHLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC(=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645554 |

Source

|

| Record name | Ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate | |

CAS RN |

898751-66-1 |

Source

|

| Record name | Ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

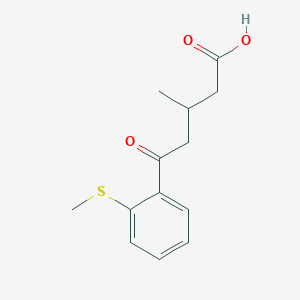

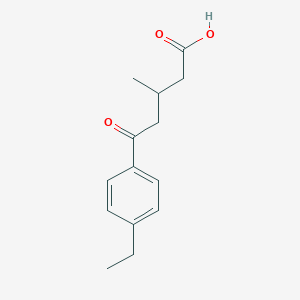

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

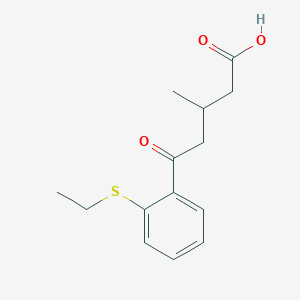

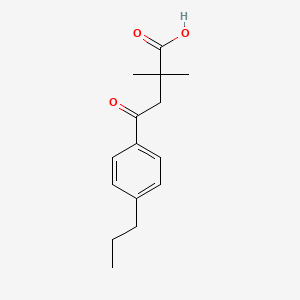

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)

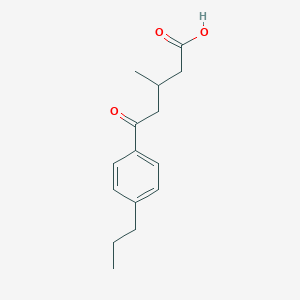

![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)

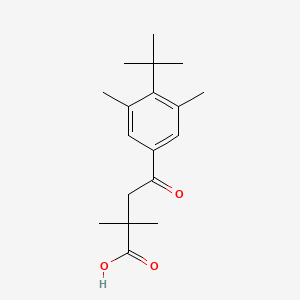

![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)